An In-Depth Technical Guide to 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)
An In-Depth Technical Guide to 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the development of sophisticated catalytic systems is paramount for the efficient and selective construction of complex molecular architectures. Central to these systems are ancillary ligands that meticulously control the reactivity and selectivity of the metallic center. Among the vast arsenal of phosphine ligands, 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl, commonly known as BISBI, has emerged as a noteworthy bidentate phosphine ligand.[1][2] Its unique structural features, characterized by a flexible biphenyl backbone and two diphenylphosphinomethyl arms, impart advantageous properties in a range of transition metal-catalyzed reactions.[1][2] This guide provides a comprehensive overview of BISBI, detailing its synthesis, structural characteristics, and key applications in catalysis, with a focus on providing actionable protocols and insights for laboratory practice.
Core Properties and Structural Attributes
BISBI is a white crystalline solid that is sensitive to air and should be handled under an inert atmosphere.[1][2] Its structure is defined by a 1,1'-biphenyl core functionalized at the 2 and 2' positions with diphenylphosphinomethyl groups.[1][2] This arrangement results in a flexible bidentate ligand capable of coordinating to a metal center in a chelating fashion.
One of the most critical parameters governing the performance of a bidentate ligand in catalysis is its "natural bite angle." This angle, defined by the P-M-P bond angle in a coordination complex, is dictated by the ligand's backbone. For BISBI, the methylene spacers between the biphenyl and the phosphine groups provide significant conformational flexibility, resulting in a moderate bite angle of approximately 98°.[1][2] This flexibility allows the ligand to accommodate the geometric constraints of various transition metal centers and their different oxidation states throughout a catalytic cycle.
| Property | Value | Source |
| CAS Number | 111982-81-1 | [3] |
| Molecular Formula | C₃₈H₃₂P₂ | [1][3] |
| Molecular Weight | 550.61 g/mol | [1][3] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 84–86 °C | [1] |
| Air Sensitivity | Air-sensitive | [1][2][3] |
Synthesis of 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)
The synthesis of BISBI is typically achieved through a nucleophilic substitution reaction. The key precursor is 2,2'-bis(bromomethyl)-1,1'-biphenyl, which is reacted with a diphenylphosphide nucleophile. A common and effective source of the diphenylphosphide anion is lithium diphenylphosphide (LiPPh₂).
Workflow for the Synthesis of BISBI
Detailed Experimental Protocol: Synthesis of BISBI
Part A: Preparation of Lithium Diphenylphosphide (LiPPh₂) Solution
-
Materials:
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Lithium metal (ribbon or wire)
-
Triphenylphosphine (Ph₃P)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Under an inert atmosphere of argon or nitrogen, add freshly cut lithium metal (2.0 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to cover the lithium.
-
To this suspension, add a solution of triphenylphosphine (1.0 equivalent) in anhydrous THF dropwise at room temperature with vigorous stirring.
-
The reaction mixture will gradually turn deep red, indicating the formation of lithium diphenylphosphide. Allow the reaction to stir at room temperature for several hours or overnight to ensure complete conversion. The resulting solution of LiPPh₂ in THF is used directly in the next step.
-
Part B: Synthesis of 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)
-
Materials:
-
2,2'-Bis(bromomethyl)-1,1'-biphenyl
-
Lithium diphenylphosphide (LiPPh₂) solution in THF (prepared in Part A)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Diethyl ether
-
Hexane
-
-
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl (1.0 equivalent) in anhydrous THF.
-
Cool the solution of 2,2'-bis(bromomethyl)-1,1'-biphenyl to 0 °C using an ice bath.
-
Slowly add the freshly prepared lithium diphenylphosphide solution (2.1 equivalents) to the cooled solution of the dibromide via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of degassed water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, to yield pure BISBI as a white crystalline solid.[1]
-
Spectroscopic Characterization
The identity and purity of the synthesized BISBI should be confirmed by standard spectroscopic techniques, particularly NMR spectroscopy.
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³¹P NMR: This is the most informative technique for characterizing phosphine ligands. A single resonance in the ³¹P{¹H} NMR spectrum is indicative of the two equivalent phosphorus atoms in the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl and diphenylphosphine moieties, as well as a key signal for the methylene bridge protons.
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton of the molecule.
Applications in Homogeneous Catalysis
The unique combination of a flexible backbone and electron-rich phosphine donors makes BISBI an effective ligand in a variety of transition metal-catalyzed reactions.[2] It is particularly well-suited for reactions that may benefit from a ligand with a moderate bite angle and the ability to stabilize catalytically active metal centers.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or oxo synthesis, is a fundamental industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) is a critical parameter that can be controlled by the choice of ligand. BISBI has been employed as a ligand in rhodium-catalyzed hydroformylation, where it can influence both the activity and selectivity of the catalyst.[2]
-
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)
-
2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)
-
1-Octene
-
Toluene (anhydrous and degassed)
-
Syngas (1:1 mixture of CO and H₂)
-
-
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with Rh(acac)(CO)₂ (0.01 mol%) and BISBI (0.02 mol%).
-
Add anhydrous, degassed toluene to dissolve the catalyst precursor and ligand.
-
Add 1-octene to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the desired time, monitoring the pressure to follow the consumption of syngas.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by gas chromatography (GC) to determine the conversion of 1-octene and the regioselectivity (linear vs. branched aldehydes).
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial for the efficiency of these reactions, as it influences the rates of oxidative addition and reductive elimination in the catalytic cycle. While a wide array of specialized ligands have been developed for these transformations, the structural features of BISBI make it a candidate for investigation in this context, particularly in scenarios where ligand flexibility is advantageous.
-
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water solvent mixture
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%), BISBI (1.5 mol%), 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.
-
Conclusion
2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI) is a versatile and accessible bidentate phosphine ligand with a valuable combination of structural flexibility and electronic properties. Its utility in key catalytic transformations such as rhodium-catalyzed hydroformylation and palladium-catalyzed cross-coupling reactions highlights its potential as a valuable tool in the synthetic chemist's toolbox. The protocols and conceptual framework provided in this guide are intended to serve as a practical resource for researchers and professionals engaged in the development of novel synthetic methodologies and the production of fine chemicals and pharmaceuticals. Further exploration of BISBI in other catalytic applications is warranted and may lead to new and improved synthetic strategies.
References
-
ACS Publications. 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl: New Entry of Bidentate Triarylphosphine Ligand to Transition Metal Catalysts | Organometallics. Available at: [Link]
-
J&K Scientific. 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl, 99% BISBI | 111982-81-1. Available at: [Link]
-
Organic Syntheses. (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Available at: [Link]
-
ResearchGate. Crystal structure of bis(triphenylphospine-κP)-dichloro-palladium(II) — acetonitrile (1:1), [PdCl2(C18H15P)2] ) CH3CN. Available at: [Link]
-
PMC. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Available at: [Link]
-
PubChem. 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl. Available at: [Link]
-
Scientific Research Publishing. Casey, C.P. and Whiteker, G.T. (1990) The Natural Bite Angle of Chelating Diphosphines. Israel Journal of Chemistry, 30, 299-304. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Available at: [Link]
-
Wikipedia. Bis(triphenylphosphine)palladium chloride. Available at: [Link]
-
MDPI. Toward the Rhodium-Catalyzed Bis-Hydroformylation of 1,3-Butadiene to Adipic Aldehyde. Available at: [Link]
-
PMC. trans-Dichloridobis(triphenylphosphine)palladium(II). Available at: [Link]
-
Catalysis Science & Technology. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Available at: [Link]
-
New Journal of Chemistry. SUPPLEMENTARY INFORMATION FOR New Journal of Chemistry Synthesis and molecular structures of divalent bridged bis(guanidinate) e. Available at: [Link]
-
Theses, Dissertations and Culminating Projects. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
ResearchGate. (PDF) Crystal structure of bis(triphenylphospine-κP)-dichloro-palladium(II) - Acetonitrile (1:1), [PdCl 2(C 18H 15P) 2] · CH 3CN. Available at: [Link]
-
OSTI.GOV. Force-Modulated Selectivity of the Rhodium- Catalyzed Hydroformylation of 1-Alkenes. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]
-
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available at: [Link]
-
MDPI. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Available at: [Link]
Sources
- 1. Synthesis of 2,2″-bis(diphenylphosphino)-1,1″-biferrocene, a planar chiral bisphosphine, and its palladium(II) complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl | 111982-81-1 | Benchchem [benchchem.com]
- 3. strem.com [strem.com]
